molecular formula C₄₇H₅₁NO₁₅ B027951 3'-p-Hydroxypaclitaxel CAS No. 132160-32-8

3'-p-Hydroxypaclitaxel

Katalognummer B027951
CAS-Nummer: 132160-32-8
Molekulargewicht: 869.9 g/mol
InChI-Schlüssel: XKSMHFPSILYEIA-MZXODVADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-p-Hydroxypaclitaxel is a metabolite of Paclitaxel, which is a mitotic inhibitor used in cancer chemotherapy . It is used for determining CYP3A4 activity .


Synthesis Analysis

Paclitaxel (PTX) is metabolized in the human liver by cytochrome P450 to two structural isomers, 3′-p-hydroxypaclitaxel (3p-OHP) and 6α-hydroxypaclitaxel (6α-OHP). Analyzing PTX and its two metabolites, 3 p -OHP and 6α-OHP, is crucial for understanding general pharmacokinetics, drug activity, and drug resistance .


Molecular Structure Analysis

The molecular structure of 3’-p-Hydroxypaclitaxel is complex. It is metabolized from Paclitaxel by cytochrome P450 into two structural isomers, one of which is 3’-p-Hydroxypaclitaxel .


Physical And Chemical Properties Analysis

3’-p-Hydroxypaclitaxel has a molecular formula of C47H51NO15. It has a density of 1.4±0.1 g/cm3, a boiling point of 988.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C. Its enthalpy of vaporization is 150.9±3.0 kJ/mol, and it has a flash point of 551.4±34.3 °C .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

3’-p-Hydroxypaclitaxel is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. A high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel (6α-OHP), and 3’-p-Hydroxypaclitaxel in mouse plasma and tumor tissue .

Tumor Distribution Studies

The compound is also used in tumor distribution studies. The method mentioned above was successfully applied to study the distribution of PTX, 6α-OHP, and 3’-p-Hydroxypaclitaxel in the tumors of post xenograft nude mice intravenously injected with PTX solution .

Structural Characterization

3’-p-Hydroxypaclitaxel is used in structural characterization studies. Electrospray ionization ion mobility mass spectrometry (ESI-IM-MS) and collision induced dissociation (CID) are utilized for the identification and characterization of PTX and its metabolites .

Determining Cytochrome P450 Activity

3’-p-Hydroxypaclitaxel is used for determining CYP3A4 activity . CYP3A4 is an important enzyme in the body, primarily found in the liver and the intestine. It oxidizes small foreign organic molecules (xenobiotics), such as toxins or drugs, so that they can be removed from the body.

Drug Resistance Studies

The compound is crucial for understanding general pharmacokinetics, drug activity, and drug resistance . The expression of cytochrome P450 (CYP) is one of the factors contributing to the resistance towards PTX .

Anticancer Research

3’-p-Hydroxypaclitaxel is a metabolite of the popular anticancer drug Paclitaxel (PTX). PTX is used in the treatment of various types of cancers. PTX is metabolized in the human liver by cytochrome P450 to two structural isomers, 3’-p-Hydroxypaclitaxel and 6α-hydroxypaclitaxel .

Zukünftige Richtungen

Future research on 3’-p-Hydroxypaclitaxel could focus on reducing fetal exposure based on timing, dosing, and individual characteristics . Additionally, a rapid and sensitive high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method was developed for the quantification of Paclitaxel (PTX), 6α-hydroxypaclitaxel (6α-OHP), and p -3′-hydroxypaclitaxel (3′-OHP) in mouse plasma and tumor tissue .

Wirkmechanismus

Target of Action

3’-p-Hydroxypaclitaxel, a derivative of the anticancer drug Paclitaxel, primarily targets β-tubulin . β-tubulin is a protein component of microtubules, which are essential structures for cell division .

Mode of Action

3’-p-Hydroxypaclitaxel, like Paclitaxel, binds to β-tubulin and stabilizes microtubules . This stabilization inhibits the normal dynamic reorganization of microtubules, which is crucial for cell division . As a result, the cell cycle is arrested in its mitotic phase, leading to the inhibition of cancer cell division .

Biochemical Pathways

The primary biochemical pathway affected by 3’-p-Hydroxypaclitaxel is the cell cycle . By binding to β-tubulin and stabilizing microtubules, 3’-p-Hydroxypaclitaxel disrupts the normal progression of the cell cycle . This disruption prevents cancer cells from dividing and proliferating, which is a key mechanism in its anticancer activity .

Pharmacokinetics

Paclitaxel, from which 3’-p-Hydroxypaclitaxel is derived, is metabolized in the human liver by the cytochrome P450 enzyme to two structural isomers, one of which is 3’-p-Hydroxypaclitaxel . This metabolism is crucial for understanding the general pharmacokinetics, drug activity, and drug resistance of 3’-p-Hydroxypaclitaxel .

Result of Action

The primary result of 3’-p-Hydroxypaclitaxel’s action is the inhibition of cancer cell division . By stabilizing microtubules and disrupting the cell cycle, 3’-p-Hydroxypaclitaxel prevents cancer cells from dividing and proliferating . This leads to cell apoptosis, or programmed cell death, reducing the number of cancer cells in the body .

Action Environment

The action, efficacy, and stability of 3’-p-Hydroxypaclitaxel can be influenced by various environmental factors. For instance, the expression of cytochrome P450 (CYP) enzymes, which metabolize Paclitaxel into 3’-p-Hydroxypaclitaxel, can vary depending on factors such as genetic variations, liver function, and the presence of other drugs . These factors can affect the amount of 3’-p-Hydroxypaclitaxel that is produced and its subsequent anticancer activity .

Eigenschaften

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSMHFPSILYEIA-MZXODVADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314434
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-p-Hydroxypaclitaxel

CAS RN

132160-32-8
Record name 3′-p-Hydroxypaclitaxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132160-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-p-Hydroxypaclitaxel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132160328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3′-p-Hydroxypaclitaxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-p-Hydroxypaclitaxel
Reactant of Route 2
3'-p-Hydroxypaclitaxel
Reactant of Route 3
3'-p-Hydroxypaclitaxel
Reactant of Route 4
Reactant of Route 4
3'-p-Hydroxypaclitaxel
Reactant of Route 5
3'-p-Hydroxypaclitaxel
Reactant of Route 6
Reactant of Route 6
3'-p-Hydroxypaclitaxel

Q & A

Q1: What is 3'-p-Hydroxypaclitaxel and how does it relate to paclitaxel?

A1: 3'-p-Hydroxypaclitaxel is a major metabolite of the anticancer drug paclitaxel (Taxol®). [, , , , , , , , , ] Paclitaxel is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary enzyme responsible for 3'-p-hydroxypaclitaxel formation. [, ]

Q2: How does the metabolism of paclitaxel vary between individuals?

A2: Significant inter-individual differences exist in paclitaxel metabolism, even among individuals without known liver dysfunction. [, ] These differences are primarily attributed to variations in the expression and activity of CYP2C8 and CYP3A4 enzymes, which are responsible for the formation of 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel, respectively. [, ] Genetic polymorphisms in the genes encoding these enzymes, as well as the drug transporter MDR1, can contribute to the observed variability. []

Q3: What is the relative abundance of 3'-p-hydroxypaclitaxel compared to other paclitaxel metabolites?

A3: While 6α-hydroxypaclitaxel is generally the major metabolite of paclitaxel produced by CYP2C8, the relative abundance of 3'-p-hydroxypaclitaxel, produced by CYP3A4, can vary significantly. [] Some individuals exhibit a "shifting phenomenon" where CYP3A4-mediated metabolism becomes more prominent. [] Notably, in mice, 3'-p-hydroxypaclitaxel and 6α-hydroxypaclitaxel are found primarily in the gut, liver, and gall bladder, suggesting direct biliary excretion. []

Q4: Can 3'-p-hydroxypaclitaxel be detected in patients undergoing paclitaxel treatment?

A4: Yes, 3'-p-hydroxypaclitaxel can be detected in the plasma of patients receiving paclitaxel therapy. [, , ] Its concentration, along with other paclitaxel metabolites, can be quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC). [, , , , ]

Q5: Are there any known drug interactions that can affect 3'-p-hydroxypaclitaxel levels?

A5: Co-administration of drugs that inhibit or induce CYP3A4 activity can significantly alter the plasma concentrations of 3'-p-hydroxypaclitaxel. For instance, antifungal drugs like ketoconazole and miconazole, as well as the antineoplastic drug doxorubicin, have been shown to inhibit the formation of 6α-hydroxypaclitaxel, potentially leading to an increase in 3'-p-hydroxypaclitaxel levels. [] Additionally, co-administration of paclitaxel with cyclosporin A, an inhibitor of both P-glycoprotein and CYP3A, resulted in higher 3'-p-hydroxypaclitaxel:paclitaxel AUC ratios compared to intravenous paclitaxel administration. []

Q6: Can 3'-p-hydroxypaclitaxel be detected in newborns exposed to paclitaxel during gestation?

A6: Research has confirmed the presence of 3'-p-hydroxypaclitaxel in meconium samples collected from newborns whose mothers underwent paclitaxel chemotherapy during pregnancy. [, ] This finding provides direct evidence of fetal exposure to paclitaxel and its metabolites.

Q7: What analytical techniques are employed to identify and quantify 3'-p-hydroxypaclitaxel?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly used for the identification and quantification of 3'-p-hydroxypaclitaxel in biological samples. [, , , , ] Additionally, tandem mass spectrometry (MS/MS) can be employed for structural characterization. [] Immunoassays utilizing monoclonal antibodies have also been developed for rapid and cost-effective measurement of paclitaxel and its metabolites, including 3'-p-hydroxypaclitaxel. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.